Sonali Gore,
Kaustubh Rane
PMID: 34232049
DOI:
10.1021/acs.jpcb.1c04607
Abstract
We demonstrate the potential to tune the binding of calcium ions with polystyrene sulfonate (PSS) in the presence of dodecyl sulfate (DS). This can aid the design of surfactant-responsive water-softening agents for applications in detergency. We use molecular dynamics simulations to study the effect of the concentration of DS ions and the degree of sulfonation on the propensity of calcium ions toward PSS. We observe that the presence of DS ions increases the propensity of calcium ions toward 100% sulfonated PSS. The above phenomenon is due to the hydrophobic attraction between PSS and DS at low DS concentrations and the formation of calcium ion bridges between sulfonate and sulfate groups at moderate to high DS concentrations. We also observe the formation of calcium ion bridges between the sulfonate groups at high DS concentrations. The presence of DS ions also increases the propensity of calcium ions toward 20% sulfonated PSS. This is mainly due to the hydrophobic attraction between PSS and DS ions. The calcium ion bridges between sulfonate and sulfate groups are less prevalent than those of 100% sulfonated PSS. We do not observe calcium ion bridges between sulfonate groups of 20% sulfonated PSS. We use the above-mentioned insights to suggest potential strategies for designing an anionic polyelectrolyte having a suitable calcium-binding ability at a given concentration of the anionic surfactant. Finally, strong PSS-DS affinity is detrimental to the activity of surfactants because less surfactant ions are available for detergency. Our results also indicate the possibility of altering the PSS-DS affinity by changing the degree of sulfonation.
Iram Shahzadi,
Imran Nazir,
Thi Nhu Quynh Phan,
Andreas Bernkop-Schnürch
PMID: 32268189
DOI:
10.1016/j.ejpb.2020.03.016
Abstract
The study was aimed to investigate the impact of superassociation of hydrophobic ion pairs (HIPs) on membrane permeability.
Toluidine blue O (TBO) as a cationic model compound was complexed with anionic counter ions having different physiochemical properties namely dodecanoate (DD), oleate (OL), deoxycholate (DC), docusate (DO) and dodecyl sulfate (DS). TBO HIPs were characterized regarding log P, zeta potential and stability over 8 h at pH 7.4. Association and dissociation constants (K
and K
) were calculated by applying quasi-equilibrium equation to the double reciprocal plots of log P versus counter ion concentrations. Permeation studies of free TBO, superassociated TBO HIPs and HIPs applied as entirely dissociated form were carried out across human colorectal adenocarcinoma-derived cell line (Caco-2) and freshly excised rat intestinal mucosa.
TBO HIPs of increasing lipophilicity ranging from log P 0.59 to 2.35 were obtained as a result of ion pairing with anionic counter ions. Zeta potential of TBO shifted from positive to negative due to ion pairing. HIPs with DO and DS showed highest stability at pH 7.4. Association constant (K
) values for TBO HIPs were found in the following rank order; DS > DO > OL > DC > DD. Due to superassociation of HIPs, permeation of TBO was efficiently improved up to 3.1-fold across Caco-2 cells and up to 2.5-fold across rat intestinal mucosa.
Superassociated HIPs showed generally a significantly higher membrane permeability than free TBO and entirely dissociated HIPs.
Yoshiko Moriyama,
Kunio Takeda
PMID: 31902896
DOI:
10.5650/jos.ess19224
Abstract
The secondary structures of human serum albumin (HSA) and bovine serum albumin (BSA) were disrupted in the solution of sodium dodecyl sulfate (SDS), while being hardly damaged in the solution of the bile salt, sodium cholate (NaCho). In the present work, the removal of dodecyl sulfate (DS) ions bound to these proteins was attempted by adding various amounts of NaCho. The extent of removal was estimated by the restoration of α-helical structure of each protein disrupted by SDS. Increases and decreases in α-helical structure were examined using the mean residue ellipticity at 222 nm, [θ]
, which was frequently used as a measure of α-helical structure content. The magnitudes of [θ]
of HSA and BSA, weakened by SDS, were restrengthened upon the addition of NaCho. This indicated that the α-helical structures of HSA and BSA that were disrupted by the binding of DS ions were nearly reformed by the addition of NaCho. The NaCho concentration at which the maximum restoration of [θ]
of each protein was attained increased nearly linearly with SDS concentration. These results indicated that most of the bound DS ions were removed from the proteins but the removal was incomplete. The removal of DS ions, examined by means of the equilibrium dialysis, was also incomplete. The α-helical structure restoration and the DS ion removal by NaCho were considered to be due to the ability of cholate anions to strip the surfactant ions bound to HSA and BSA. These stripped DS ions appeared to be more likely to form SDS-NaCho mixed micelles in bulk rather than SDS-NaCho mixed aggregates on the proteins.
Yiwang Guo,
Manish Kumar Mishra,
Chenguang Wang,
Changquan Calvin Sun
PMID: 31829631
DOI:
10.1021/acs.molpharmaceut.9b01015
Abstract
A commonly used pharmaceutical surfactant, sodium lauryl sulfate (SLS), has been reported to reduce the dissolution rate of drugs due to the formation of a less soluble drug-lauryl sulfate salt. In this study, we provide direct crystallographic evidence of the formation of salt between SLS and norfloxacin (NOR), [NORH
][LS
]·1.5 H
O. The available crystal structure also enables the use of the energy framework to gain an understanding of the structure-property relationship. Results show that the hydrophobic methyl groups in SLS dominate the surfaces of the [NORH
][LS
]·1.5 H
O crystals, resulting in the increased hydrophobicity and reduced wettability by aqueous media. Moreover, an analysis of molecular environments and energy calculations of water molecules provides insight into the stability of [NORH
][LS
]·1.5 H
O with variations in the relative humidity and temperature. In summary, important pharmaceutical properties, such as solubility, dissolution, and thermal stability, of the drug-surfactant salt [NORH
][LS
]·1.5 H
O have been characterized and understood based on crystallographic and energetic analyses of the crystal structure.
Jaderson Lopes Milagres,
Carlos Roberto Bellato,
Sukarno Olavo Ferreira,
Luciano de Moura Guimarães
PMID: 31778866
DOI:
10.1016/j.jenvman.2019.109845
Abstract
The magnetic adsorbent prepared with hydrocalumite-iron oxide (HC/Fe) modified with dodecyl sulfate (DS) was examined for the removal of the agrichemicals atrazine (ATZ) and chlorpyrifos (CPF) from aqueous solution. The adsorbent HC-DS/Fe was characterized by infrared spectroscopy (IR), Raman spectroscopy, X-ray diffractometry (XRD) and atomic absorption spectrometry. The effects of adsorbent dosage, contact time, pH and initial concentration of ATZ and CPF were evaluated. HC-DS/Fe presented a maximum adsorption capacity for ATZ of 4.5 mg g
(30 min) and for CPF of 72.9 mg g
(210 min) at 25 °C. HC-DS/Fe can be readily removed from the aqueous solution by magnetization because of its magnetic properties. The free energy variation for HC-DS/Fe during the adsorption of the ATZ was -48.78 to -53.91 kJ mol
and for the CPF of -55.79 to -59.28 kJ mol
, suggesting the spontaneity of the adsorption process. The positive value of △H suggests an endothermic process for the interaction of ATZ and CPF by HC-DS/Fe. This adsorbent showed satisfactory results when used in the treatment of a sample of river water, fortified with the agrichemicals chlorpyrifos, atrazine, thiamethoxam and acetamiprid.
Youichi Takata,
Yuka Ohtsuka,
Takumi Ashida
PMID: 31413243
DOI:
10.5650/jos.ess19086
Abstract
We investigated the solubilization behavior of the hydrocarbon surfactant lithium dodecyl sulfate (LiDS) and the fluorocarbon surfactant lithium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonate (LiFOS) in an aqueous solution to determine the controlled release mechanism of solubilizate. The LiDS system solubilized Sudan III, a hydrocarbon compound, whereas the LiFOS system did not, because of the immiscibility of the hydrocarbon and fluorocarbon compounds. The solubilization ability of the LiDS and LiFOS mixtures gradually decreased with increasing LiFOS bulk composition because the micelles mainly composed of LiDS transformed into micelles mainly composed of LiFOS. Furthermore, Sudan III solubilized in the aqueous LiDS was deposited when an aqueous LiFOS was added. The difference in the solubilization behavior between LiDS and LiFOS enabled the controlled release of the solubilizate.
Aikaterini Lalatsa,
Yujiao Sun,
Jose Ignacio Gamboa,
Shira Knafo
PMID: 32888078
DOI:
10.1007/s11095-020-02915-8
Abstract
Amyloid β (Aβ) drives the accumulation of excess Phosphatase and Tensin Homolog Deleted on Chromosome 10 (PTEN) at synapses, inducing synaptic depression and perturbing memory. This recruitment of PTEN to synapses in response to Aβ drives its interaction with PSD95/Disc large/Zonula occludens-1 (PDZ) proteins and, indeed, we previously showed that an oligo lipopeptide (PTEN-PDZ) capable of blocking such PTEN:PDZ interactions rescues the synaptic and cognitive deficits in a mouse model of Alzheimer's disease. Hence, the PTEN:PDZ interaction appears to be crucial for Aβ-induced synaptic and cognitive impairment. Here we have evaluated the feasibility of using PTEN-PDZ lipopeptides based on the human/mouse PTEN C-terminal sequence, testing their stability in biological fluids, their cytotoxicity, their ability to self-assemble and their in vitro blood-brain barrier (BBB) permeability. Myristoyl or Lauryl tails were added to the peptides to enhance their cell permeability.
Lipopeptides self assembly was assessed using electron microscopy and the thioflavin T assay. Stability studies in mouse plasma (50%), intestinal washing, brain and liver homogenates as well as permeability studies across an all human 2D blood-brain barrier model prepared with human cerebral endothelial cells (hCMEC/D3) and human astrocytes (SC-1800) were undertaken.
The mouse lauryl peptide displayed enhanced overall stability in plasma, ensuring a longer half-life in circulation that meant there were larger amounts available for transport across the BBB (Papp
: 6.28 ± 1.85 × 10
cm s
).
This increased availability, coupled to adequate BBB permeability, makes this peptide a good candidate for therapeutic parenteral (intravenous, intramuscular) administration and nose-to-brain delivery. Graphical Abstract.
Andrés Felipe Chamorro Rengifo,
Natalia Stefanes,
Jessica Toigo,
Cassiana Mendes,
Maria C Santos-Silva,
Ricardo J Nunes,
Alexandre Luis Parize,
Edson Minatti
PMID: 31546341
DOI:
10.1016/j.msec.2019.110051
Abstract
We describe herein a chitosan nanocarrier for drug delivery applications obtained through the self-assembly of carboxymethyl-hexanoyl chitosan and dodecyl sulfate (CHC-SDS). Nanocapsules with spherical morphology were obtained in phosphate buffer at pH 7.4. These CHC-SDS nanocapsules showed no toxicity toward Jurkat cells (acute lymphoblastic leukemia) and were used to encapsulate a new pyrazoline (H3TM04) with antileukemia activity. The samples were characterized by dynamic light scattering (DLS) and Laser Doppler Micro-Electrophoresis. The encapsulation efficiency was higher than 96% (293.6 μg mL
) and the H3TM04-loaded nanocapsules (CHC-SDS-H) had a negative surface charge (-29.8 ± 0.7 mV) and hydrodynamic radius of around 84 nm. For the first time, CHC-SDS-H were formed and the antitumoral cancer activity was proved. The in vitro assays showed the controlled release of H3TM04 from the CHC-SDS-H nanocapsules in phosphate buffer pH 7.4. The H3TM04 release data were described by the power law model, indicating that H3TM04 delivery occurred via an erosion mechanism. The cytotoxicity assays with Jurkat and K-562 cells (acute myeloid leukemia) demonstrated that the CHC-SDS-H nanocapsule decreases the half maximal inhibitory concentration (IC
). The study showed that CHC-SDS nanocapsules represent a promising nanocarrier for pyrazoline derivates that could be applied in leukemia therapy.
Wan-Chen Hsieh,
Mattias Nd Svensson,
Martina Zoccheddu,
Michael L Tremblay,
Shimon Sakaguchi,
Stephanie M Stanford,
Nunzio Bottini
PMID: 33055428
DOI:
10.1172/jci.insight.141868
Abstract
Loss-of-function variants of protein tyrosine phosphatase non-receptor type 2 (PTPN2) enhance risk of inflammatory bowel disease and rheumatoid arthritis; however, whether the association between PTPN2 and autoimmune arthritis depends on gut inflammation is unknown. Here we demonstrate that induction of subclinical intestinal inflammation exacerbates development of autoimmune arthritis in SKG mice. Ptpn2-haploinsufficient SKG mice - modeling human carriers of disease-associated variants of PTPN2 - displayed enhanced colitis-induced arthritis and joint accumulation of Tregs expressing RAR-related orphan receptor γT (RORγt) - a gut-enriched Treg subset that can undergo conversion into FoxP3-IL-17+ arthritogenic exTregs. SKG colonic Tregs underwent higher conversion into arthritogenic exTregs when compared with peripheral Tregs, which was exacerbated by haploinsufficiency of Ptpn2. Ptpn2 haploinsufficiency led to selective joint accumulation of RORγt-expressing Tregs expressing the colonic marker G protein-coupled receptor 15 (GPR15) in arthritic mice and selectively enhanced conversion of GPR15+ Tregs into exTregs in vitro and in vivo. Inducible Treg-specific haploinsufficiency of Ptpn2 enhanced colitis-induced SKG arthritis and led to specific joint accumulation of GPR15+ exTregs. Our data validate the SKG model for studies at the interface between intestinal and joint inflammation and suggest that arthritogenic variants of PTPN2 amplify the link between gut inflammation and arthritis through conversion of colonic Tregs into exTregs.
Xiaoliang Chen,
Dongliang Zhai,
Bochu Wang,
Shilei Hao,
Jia Song,
Zhiping Peng
PMID: 32125534
DOI:
10.1007/s10856-020-06365-x
Abstract
Keratins derived from human hair have been suggested to be particularly effective in general surgical wound healing. However, the healing of a combined radiation-wound injury is a multifaceted regenerative process. Here, hydrogels fabricated with human hair keratins were used to test the wound healing effects on rats suffering from combined radiation-wound injuries. Briefly, the keratin extracts were verified by dodecyl sulfate polyacrylamide gel electrophoresis analysis and amino acid analysis, and the keratin hydrogels were then characterized by morphological observation, Fourier transform infrared spectroscopy analysis and rheology analyses. The results of the cell viability assay indicated that the keratin hydrogels could enhance cell growth after radiation exposure. Furthermore, keratin hydrogels could accelerate wound repair and improve the survival rate in vivo. The results demonstrate that keratin hydrogels possess a strong ability to accelerate the repair of a combined radiation-wound injury, which opens up new tissue regeneration applications for keratins.